VAP-1 Inhibition: Nanomolar Potency vs. Benzoxazole Derivative Comparator
2-Methylbenzo[d]oxazol-5-amine (as the free base) demonstrates nanomolar inhibitory activity against rat vascular adhesion protein-1 (VAP-1) with an IC50 of 5.20 nM in a CHO cell-based assay [1]. In contrast, a structurally related benzoxazole derivative (BDBM50435707/CHEMBL2392120) exhibits significantly weaker VAP-1 inhibition with an IC50 of 150 nM under comparable assay conditions [2]. This represents an approximately 29-fold difference in potency.
| Evidence Dimension | VAP-1 enzyme inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5.20 nM |
| Comparator Or Baseline | Related benzoxazole derivative (BDBM50435707/CHEMBL2392120): IC50 = 150 nM |
| Quantified Difference | ~29-fold higher potency |
| Conditions | Rat VAP-1 expressed in CHO cells; preincubation for 20 min followed by [14C]-benzylamine addition and scintillation counting after 1 h |
Why This Matters
The ~29-fold difference in VAP-1 inhibitory potency directly impacts the compound's suitability as a chemical probe for investigating VAP-1 biology and inflammation-related pathways.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310). IC50: 5.20 nM. Inhibition of rat VAP-1 expressed in CHO cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50262692. View Source
- [2] BindingDB. BDBM50435707 (CHEMBL2392120). IC50: 150 nM. Inhibition of rat VAP-1 expressed in CHO cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50435707. View Source
